![molecular formula C26H20F3N5O3S B2616628 2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 902593-66-2](/img/structure/B2616628.png)
2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” belongs to the class of triazoloquinazolines . Triazoloquinazolines are a type of nitrogen-containing heterocyclic compounds that have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of similar triazoloquinazoline compounds involves the reaction of a substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]-pyrimidine with methoxide in an alcohol solvent . Both rearrangement and methoxy substitution can be accomplished directly .Scientific Research Applications
- Application : Researchers have explored derivatives of this compound as adenosine receptor antagonists. These molecules can modulate adenosine signaling pathways, potentially impacting conditions like neurodegenerative diseases, pain management, and cardiovascular disorders .
- Application : This compound has been investigated as a JAK inhibitor. JAK inhibitors are promising for treating inflammatory conditions, autoimmune diseases, and certain cancers. They may also be relevant in transplantation rejection and cartilage-related disorders .
- Application : Researchers have studied the antimicrobial properties of derivatives of this compound. Their effectiveness against bacterial, fungal, or parasitic infections could be valuable in drug development .
- Application : Scientists have used computational methods to dock this compound with relevant protein structures. Understanding its binding interactions can guide drug design and optimization .
- Application : By functionalizing this compound, researchers can create multi-target ligands or imaging probes. These could aid in disease diagnosis, monitoring, and targeted drug delivery .
- Application : Researchers use QSAR to predict the biological effects of derivatives of this compound. Such studies inform drug design and optimization .
Adenosine Receptor Antagonists
JAK (Janus Kinase) Inhibition
Antimicrobial Activity
Molecular Docking Studies
Diagnostic and Theranostic Systems
Quantitative Structure-Activity Relationship (QSAR) Studies
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors, including carbonic anhydrase, cholinesterase, and aromatase .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to inhibit the proliferation of cancer cells by inducing apoptosis .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N5O3S/c1-36-20-12-18-19(13-21(20)37-2)31-25(34-24(18)32-23(33-34)15-7-4-3-5-8-15)38-14-22(35)30-17-10-6-9-16(11-17)26(27,28)29/h3-13H,14H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVYPWIOJJFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
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